Midostaurin -

Midostaurin

Catalog Number: EVT-1590261
CAS Number:
Molecular Formula: C35H30N4O4
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Midostaurin is an orally available small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) which is used as an antineoplastic agent in the treatment of acute myeloid leukemia with FLT3 mutations. Midostaurin is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.
LSM-1221 is an indolocarbazole.
Synthesis Analysis

The synthesis of midostaurin involves multiple steps, with significant attention to achieving high purity and yield. A notable method includes the condensation of specific intermediates in the presence of diisopropylethylamine in chloroform at room temperature . More advanced techniques utilize a series of reactions involving dichloromethane as a solvent, followed by purification steps that include crystallization from 2-methyl-tetrahydrofuran. This process effectively reduces residual solvent content to acceptable levels .

Technical Details

  • Starting Materials: Crude midostaurin or its derivatives.
  • Reagents: Diisopropylethylamine, dichloromethane, trifluoroacetic acid, and sodium bicarbonate.
  • Purification: Involves solvent changes and crystallization techniques to isolate pure midostaurin .
Molecular Structure Analysis

Midostaurin has a complex molecular structure characterized by several functional groups that facilitate its activity as a kinase inhibitor. The molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3, with a molecular weight of approximately 392.45 g/mol. The structure features a benzimidazole core linked to various substituents that contribute to its binding affinity for target kinases.

Data

  • Molecular Formula: C22H24N4O3C_{22}H_{24}N_4O_3
  • Molecular Weight: 392.45 g/mol
  • Structural Features: Benzimidazole ring system, amine groups, and aromatic substituents.
Chemical Reactions Analysis

Midostaurin undergoes various chemical reactions primarily related to its interactions with target kinases. Its mechanism of action involves competitive inhibition at the ATP-binding site of the FLT3 receptor, which is crucial for cell proliferation in certain leukemias.

Technical Details

  • Inhibition Mechanism: Competitive inhibition with an IC50 value of approximately 6.3 nM against FLT3 .
  • Reactions with Other Kinases: Also inhibits SYK with an IC50 of about 20.8 nM, showcasing its dual-targeting capability .
Mechanism of Action

Midostaurin exerts its therapeutic effects through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. By blocking FLT3 and SYK, midostaurin disrupts signaling cascades that lead to uncontrolled proliferation in cancer cells.

Process

  1. Binding: Midostaurin binds to the ATP-binding site of FLT3.
  2. Inhibition: This binding prevents phosphorylation events necessary for signal transduction.
  3. Outcome: Results in decreased cell proliferation and increased apoptosis in FLT3-dependent cells .
Physical and Chemical Properties Analysis

Midostaurin exhibits several key physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Sensitivity: Optimal activity observed within a specific pH range relevant to biological systems .
Applications

Midostaurin has significant applications in clinical oncology, particularly for treating patients with acute myeloid leukemia harboring FLT3 mutations and systemic mastocytosis. Its ability to inhibit multiple kinases makes it a valuable tool in targeted cancer therapies.

Scientific Uses

  • Acute Myeloid Leukemia Treatment: Approved for use in patients with FLT3-mutated AML.
  • Systemic Mastocytosis: Effective in managing symptoms associated with this rare disease.
  • Research Tool: Utilized in studies investigating kinase signaling pathways and their roles in cancer biology .
Discovery and Development of Midostaurin

Origins from Staurosporine Derivatives and Early Kinase Inhibition Studies

Midostaurin (originally designated CGP41251 or PKC412) emerged from systematic efforts to optimize the natural alkaloid staurosporine, isolated from Streptomyces staurosporeus. Initial studies in the mid-1980s identified staurosporine as a potent but non-selective kinase inhibitor, with low-nanomolar activity against protein kinase C (PKC) [1] [6]. Its planar structure facilitated binding to the ATP-binding pocket of multiple kinases, but this promiscuity limited therapeutic utility. In 1986, Novartis chemists synthesized midostaurin through N-benzoyl substitution at the 4'-position of the staurosporine scaffold (Figure 1A). This modification aimed to enhance selectivity while retaining PKC inhibitory potency (IC₅₀ = 22 nM) [2] [6].

Preclinical profiling revealed broader kinase inhibition beyond PKC, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). In murine xenograft models, midostaurin demonstrated anti-tumor activity against lung, colon, and glioblastoma cell lines by inducing G1/S cell cycle arrest and apoptosis [1] [6]. Despite promising anti-proliferative effects, early clinical trials (1994–2000) in solid tumors and chronic lymphocytic leukemia showed only modest efficacy. Dose-limiting gastrointestinal toxicity and lack of biomarker-driven patient selection contributed to these setbacks [6].

Table 1: Early Kinase Inhibition Profile of Midostaurin vs. Staurosporine

Kinase TargetMidostaurin IC₅₀ (nM)Staurosporine IC₅₀ (nM)
PKCα228
VEGFR210015
PDGFRβ15848
FLT3 (WT)600Not tested

Source: Adapted from Fabbro et al. [2]

Structural Optimization for Enhanced Selectivity and Bioavailability

Midostaurin’s poor aqueous solubility (<0.1 mg/mL) posed significant formulation challenges. To address this, Novartis developed a microemulsion-based capsule that increased oral bioavailability by >90% in human trials [7]. Pharmacokinetic studies in healthy volunteers revealed rapid absorption (Tₘₐₓ = 1–3 hours) and extensive distribution, with 99.8% plasma protein binding primarily to alpha-1-acid glycoprotein [3] [7].

Metabolic studies identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for biotransformation. Midostaurin undergoes oxidative metabolism into two pharmacologically active metabolites: CGP62221 (equipotent to midostaurin for FLT3 inhibition) and CGP52421 (2–4 fold less potent). These metabolites exhibit prolonged half-lives (32 hours and 482 hours, respectively), contributing significantly to sustained target inhibition [3] [7]. Excretion occurs predominantly via feces (95%), with renal elimination accounting for <5% [7].

Table 2: Key Pharmacokinetic Parameters of Midostaurin and Metabolites

ParameterMidostaurinCGP62221CGP52421
Half-life (hours)1932482
Protein Binding (%)99.8>99.9>99.9
FLT3 IC₅₀ (nM)10–2010–2040–80
Primary Excretion RouteFeces (95%)FecesFeces

Source: Human ADME studies [7]

Transition from Protein Kinase C (PKC) to FLT3/KIT Targeting

A pivotal shift in midostaurin’s development occurred in the late 1990s when FLT3 mutations were identified in 25–30% of acute myeloid leukemia (AML) patients. Internal tandem duplications (ITD) in the juxtamembrane domain (present in 25% of AML) and tyrosine kinase domain (TKD) mutations (e.g., D835Y; 7% of AML) drove constitutive FLT3 activation and poor prognosis [1] [2]. In 2000, collaborative screening by Dana-Farber Cancer Institute and Novartis revealed midostaurin’s potent activity against FLT3-ITD (IC₅₀ = 10–20 nM). It induced apoptosis in Ba/F3 cells transfected with mutant FLT3 and prolonged survival in murine AML models [2] [6].

Parallel studies identified activity against KIT D816V, a mutation present in >80% of advanced systemic mastocytosis (SM) cases. Midostaurin inhibited KIT D816V autophosphorylation (IC₅₀ = 40 nM), disrupting mast cell proliferation and survival [1] [4]. This mechanistic pivot led to genotype-focused clinical trials:

  • Phase II in relapsed/refractory AML: 71% of FLT3-mutant patients achieved >50% blast reduction [3].
  • RATIFY trial (Phase III): Midostaurin combined with 7+3 chemotherapy (cytarabine/daunorubicin) significantly improved overall survival (hazard ratio = 0.78; p=0.009) and event-free survival in newly diagnosed FLT3-mutant AML [1] [4].
  • Advanced SM trials: Overall response rates of 60% with durable symptom control [4] [6].

Table 3: Key Clinical Efficacy Outcomes by Indication

IndicationTrial PhaseResponse RateKey Endpoint
FLT3-mutant AML (newly diagnosed)III (RATIFY)CR: 59% vs. 54% (placebo)4-yr OS: 51.4% vs. 44.3%
Advanced SMIIORR: 60%Median OS: 28.7 months
t(8;21) AML with KIT mutationsII (MIDOKIT)2-yr EFS: 55.6%Did not meet target (80%)

Sources: Stone et al. [1], Gotlib et al. [2], Midokit Trial [9]

Collaborative Industry-Academia Partnerships in Drug Development

Midostaurin’s successful translation from a PKC inhibitor to an FDA/EMA-approved therapy for FLT3-mutant AML and advanced SM was enabled by strategic collaborations:

  • Novartis-Dana Farber Alliance (2000–2002): Academic screens using Ba/F3-FLT3-ITD cells identified midostaurin’s FLT3 inhibitory activity. Joint mechanistic studies validated on-target effects and optimized dosing regimens [2] [6].
  • Cancer and Leukemia Group B (CALGB) Leadership: Academic consortia designed and executed the global RATIFY trial across 225 centers, enrolling 717 patients with FLT3-mutant AML. This demonstrated the survival benefit of adding midostaurin to chemotherapy [1] [4].
  • European Competence Network on Mastocytosis: Characterized KIT D816V as a therapeutic target and facilitated midostaurin trials in advanced SM [4].

These partnerships accelerated midostaurin’s development timeline by >5 years and established a blueprint for biomarker-driven oncology drug development. Post-approval, industry-academia initiatives continue to explore midostaurin in acute promyelocytic leukemia (Phase III trials ongoing) [10].

Properties

Product Name

Midostaurin

IUPAC Name

N-(3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide

Molecular Formula

C35H30N4O4

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)

InChI Key

BMGQWWVMWDBQGC-UHFFFAOYSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Synonyms

4'-N-benzoyl staurosporine
4'-N-benzoylstaurosporine
benzoylstaurosporine
CGP 41 251
CGP 41251
CGP-41251
midostaurin
N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide
PKC 412
PKC-412
PKC412
Rydapt

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.